3,4-Dimethyl-2,5-diphenyl-1,3-oxazolidine
Overview
Description
3,4-Dimethyl-2,5-diphenyl-1,3-oxazolidine is an organic compound that belongs to the class of oxazolidines. Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in the ring. This particular compound is characterized by the presence of two methyl groups and two phenyl groups attached to the oxazolidine ring. It is known for its stability and unique chemical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dimethyl-2,5-diphenyl-1,3-oxazolidine can be synthesized through the condensation of ephedrine with benzaldehyde. This reaction is acid-catalyzed and reversible. The presence of acetic acid in the reaction mixture facilitates the formation of a salt that acts as an acid catalyst, promoting the condensation reaction . The reaction conditions typically involve:
Reactants: Ephedrine and benzaldehyde
Catalyst: Acetic acid
Reaction Type: Acid-catalyzed condensation
Temperature: Room temperature or slightly elevated temperatures
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-2,5-diphenyl-1,3-oxazolidine undergoes various chemical reactions, including:
Oxidation: It can undergo oxidation reactions, although specific details on the products formed are limited.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Hydrolysis: Ephedrine and benzaldehyde
Oxidation: Various oxidized derivatives, depending on the specific conditions and reagents used.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
3,4-Dimethyl-2,5-diphenyl-1,3-oxazolidine has several applications in scientific research:
Chemistry: It is used as a model compound to study the kinetics and mechanisms of condensation and hydrolysis reactions.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of other organic compounds and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-2,5-diphenyl-1,3-oxazolidine involves its ability to undergo reversible condensation and hydrolysis reactions. The molecular targets and pathways involved are primarily related to its interaction with acids and bases, which facilitate the formation and breakdown of the oxazolidine ring . The presence of phenyl and methyl groups also influences its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2,5-Diphenyl-1,3-oxazolidine: Lacks the methyl groups, resulting in different chemical properties and reactivity.
3,4-Dimethyl-1,3-oxazolidine:
2,5-Dimethyl-1,3-oxazolidine: Contains methyl groups but lacks phenyl groups, leading to variations in its chemical behavior.
Uniqueness
3,4-Dimethyl-2,5-diphenyl-1,3-oxazolidine is unique due to the presence of both methyl and phenyl groups, which confer specific stability and reactivity characteristics
Properties
IUPAC Name |
3,4-dimethyl-2,5-diphenyl-1,3-oxazolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-13-16(14-9-5-3-6-10-14)19-17(18(13)2)15-11-7-4-8-12-15/h3-13,16-17H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHFNMAZLZQLFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(N1C)C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20957668 | |
Record name | 3,4-Dimethyl-2,5-diphenyl-1,3-oxazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20957668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36298-43-8 | |
Record name | NSC348955 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=348955 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4-Dimethyl-2,5-diphenyl-1,3-oxazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20957668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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